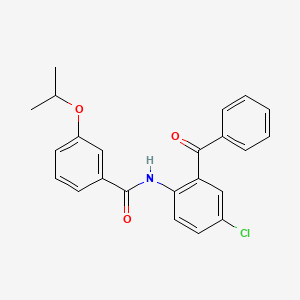
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide, also known as BCI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BCI belongs to the class of benzamides and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation, immune response, and cell survival. N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide in lab experiments is its ability to selectively inhibit the NF-κB pathway without affecting other signaling pathways. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been shown to exhibit low toxicity and good bioavailability. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and autoimmune diseases. Another potential direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide in vivo.
Synthesemethoden
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide involves the reaction of 2-benzoyl-4-chloroaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide as a white crystalline solid with a melting point of 218-220°C.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c1-15(2)28-19-10-6-9-17(13-19)23(27)25-21-12-11-18(24)14-20(21)22(26)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSSTEBLOQHQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
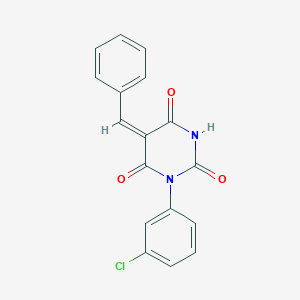
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
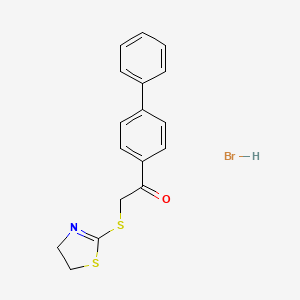
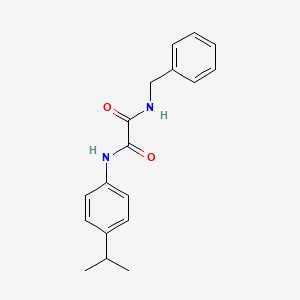
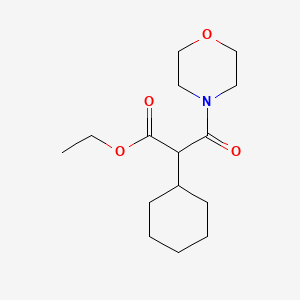
![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)
![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)
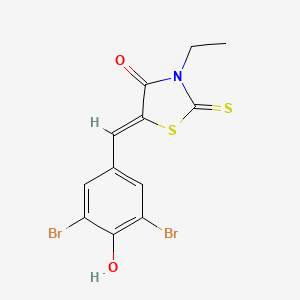
![methyl (5-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5174155.png)
![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)
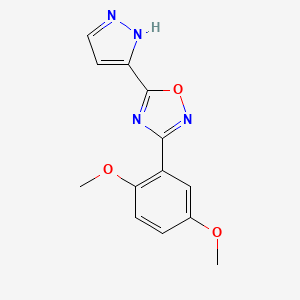
![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)